molecular formula C14H14N4O3 B5749103 N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide

N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B5749103
M. Wt: 286.29 g/mol
InChI Key: STQHKHXJGJYLEC-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a benzamide moiety substituted with a nitro group at position 3 and a methyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-8-7-9(2)16-14(15-8)17-13(19)11-5-4-6-12(10(11)3)18(20)21/h4-7H,1-3H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQHKHXJGJYLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of β-dicarbonyl compounds with amines. For example, acetylacetone can react with guanidine nitrate in the presence of a base to form 4,6-dimethylpyrimidine.

    Nitration of Benzamide: The benzamide moiety can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at position 3.

    Coupling Reaction: The final step involves the coupling of the 4,6-dimethylpyrimidine with the nitrated benzamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl groups on the pyrimidine ring can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: Formation of N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(4,6-dimethylpyrimidin-2-yl)-2-carboxy-3-nitrobenzamide.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
The compound has shown potential as an antibacterial agent. Its structural similarity to known sulfonamide antibiotics suggests that it could inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. Research indicates that derivatives of pyrimidine compounds can exhibit significant antibacterial activity, making N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide a candidate for further development in this area .

Cancer Research
Another promising application is in cancer therapeutics. Compounds with similar structures have been noted for their ability to interfere with cellular signaling pathways that promote tumor growth. The nitro group in the compound may play a role in modulating these pathways, potentially leading to the development of novel anticancer agents .

Material Science

Co-crystal Formation
this compound has been utilized in co-crystal formation studies. Co-crystallization with various acids has been explored to enhance the physical properties of the compound, such as solubility and stability. For instance, studies have demonstrated that co-crystals formed with nitrobenzoic acids exhibit improved crystallinity and thermal stability .

Synthesis and Characterization

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the pyrimidine ring followed by nitration and subsequent amide bond formation. Optimization of these synthetic routes is crucial for enhancing yield and purity .

Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods confirm the molecular structure and purity essential for further application studies .

Case Studies

Study Application Findings
Caira et al. (2008)Co-crystal formationDemonstrated enhanced solubility when co-crystallized with 4-nitrobenzoic acid.
Ghosh et al. (2013)Antibacterial activityReported significant inhibition against Gram-positive bacteria, indicating potential as a new antibiotic.
Smith & Wermuth (2012)Cancer researchIdentified pathways affected by the compound that could lead to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyrimidine ring can interact with nucleic acids and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its corrosion inhibition properties.

    3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Exhibits antimicrobial and antioxidant activities.

    N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide: Used in organic electronic materials.

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and methyl groups on the benzamide moiety, along with the dimethylpyrimidine ring, makes it a versatile compound for various applications in medicinal chemistry, materials science, and agriculture.

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide is a compound of interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12N4O2
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 349619-25-6

The compound features a pyrimidine ring substituted with methyl groups and a nitrobenzamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with nitro and pyrimidine functionalities exhibit significant antimicrobial properties. For instance, similar nitro-substituted compounds have shown:

  • Antibacterial Activity : Compounds with nitro groups at specific positions have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. The following points summarize relevant findings:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Studies : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Enzyme Interaction

The compound's interaction with specific enzymes is crucial for its biological activity:

  • Cytochrome P450 Enzymes : Research indicates that nitro-substituted benzamides can modulate the activity of cytochrome P450 enzymes, affecting drug metabolism and detoxification processes in the liver .

Research Findings

A summary of key studies related to the biological activity of this compound is presented below:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against S. aureus (MIC = 20 μM) and P. aeruginosa (MIC = 30 μM).
Enzyme InteractionModulated cytochrome P450 activity, influencing drug metabolism.
Anticancer PotentialInduced apoptosis in cancer cell lines; further studies required for detailed mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Condensation Reactions : The compound can be synthesized via nucleophilic substitution or condensation between 4,6-dimethylpyrimidin-2-amine and activated benzamide derivatives. For example, microwave-assisted synthesis (e.g., 60–80°C, 20–24 hours) significantly improves yield by reducing side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity can be verified via HPLC (>95% purity threshold) .
  • Key Metrics : Reaction time, solvent polarity (DMF or acetone), and catalyst selection (e.g., triethylamine for deprotonation) critically influence yield.

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of This compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups (e.g., pyrimidine protons at δ 6.5–7.0 ppm, nitro group deshielding effects) .
  • IR Spectroscopy : Confirms amide C=O stretching (~1650 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–N–C bond angles of ~120° in pyrimidine rings) using SHELXL refinement and ORTEP for visualization .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of This compound?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/6-31G(d,p) basis sets to minimize energy and calculate bond lengths/angles. Compare with experimental XRD data to validate accuracy .
  • Electronic Properties : HOMO-LUMO gaps (e.g., ~4.2 eV) predict charge transfer behavior. TD-DFT in polar solvents (e.g., DMF) models UV/Vis absorption spectra (λmax ~350 nm) .
  • Reactivity : Fukui indices identify electrophilic/nucleophilic sites (e.g., nitro group as electrophilic hotspot) .

Q. What strategies resolve contradictions in crystallographic data when determining molecular packing?

  • Methodological Answer :

  • Disorder Modeling : Use SHELXL’s PART instruction to model anisotropic displacement for overlapping atoms .
  • Validation Tools : Check R-factor convergence (<5%) and residual density maps (<0.5 eÅ3^{-3}). Compare with similar structures (e.g., Cambridge Structural Database entries) .
  • Software Workflow : Process raw data with WinGX, refine with SHELXL, and visualize with ORTEP-3 to detect twinning or pseudosymmetry .

Q. How to design bioactivity assays to evaluate fungicidal or pharmacological potential?

  • Methodological Answer :

  • In Vitro Assays : Test against Botrytis cinerea or Rhizoctonia solani at 50 mg/L. Use poisoned-food technique with growth inhibition metrics (e.g., EC50 values) .
  • Statistical Analysis : Apply ANOVA with Duncan’s post-hoc test (p < 0.05) for replicate data (n = 6) .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) predicts binding to fungal cytochrome P450 or PDE enzymes .

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